5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 108413-55-4
VCID: VC0010525
InChI: InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
SMILES: COC1=CC=CC(=C1)C2=NNC(=S)O2
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

CAS No.: 108413-55-4

VCID: VC0010525

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol - 108413-55-4

Description

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a chemical compound with a molecular weight of 208.24 g/mol . It is also identified by the CAS number 108413-55-4 . Synonyms for this compound include 5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione and MFCD01207052 . The IUPAC name is 5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione .

The compound has a role in various applications, as suggested by research on similar oxadiazole derivatives. For instance, disubstituted-1,3,4-oxadiazoles have been explored as potential antitumor agents . Additionally, other oxadiazole derivatives have demonstrated various biological activities, such as acting as tyrosinase inhibitors and exhibiting anticarcinogenic properties .

Similar compounds include 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which shares a similar structure but with the methoxy group at a different position on the phenyl ring . The purity of 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is around 95% . It is available in solid form and should be stored at room temperature . Hazard statements associated with it include H302, H315, H319, and H335, indicating potential harm if swallowed and potential skin and respiratory irritation .

CAS No. 108413-55-4
Product Name 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
IUPAC Name 5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
Standard InChIKey SCXBGYOKNHZERF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NNC(=S)O2
Canonical SMILES COC1=CC=CC(=C1)C2=NNC(=S)O2
PubChem Compound 726011
Last Modified Sep 13 2023

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